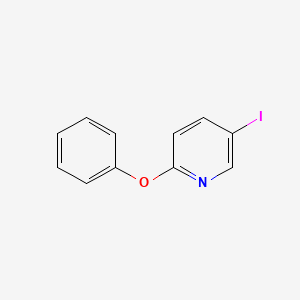

5-Iodo-2-phenoxypyridine

Description

Overview of Pyridine (B92270) Derivatives in Synthetic Chemistry

Pyridine, a heterocyclic aromatic organic compound with the chemical formula C₅H₅N, is structurally related to benzene (B151609) with one methine group replaced by a nitrogen atom. wikipedia.org This nitrogen atom imparts unique properties to the ring, making pyridine and its derivatives fundamental components in organic synthesis. wikipedia.orgglobalresearchonline.net The pyridine moiety is found in numerous natural products, including vitamins like nicotinic acid (Vitamin B₃), and is a core structure in many synthetic compounds with wide-ranging applications. wikipedia.org

The synthesis of pyridine derivatives has been a subject of extensive research since the first major synthesis was described by Arthur Rudolf Hantzsch in 1881. wikipedia.org Modern synthetic methods offer a plethora of routes to access a wide variety of substituted pyridines, enabling chemists to tailor their properties for specific applications. organic-chemistry.orgresearchgate.net These derivatives are not only used as catalysts and reagents but are also integral to the design of new drugs and functional materials. aablocks.comnih.gov Their ability to engage in various chemical reactions, including those involving the nitrogen heteroatom and the aromatic ring, makes them versatile building blocks in the construction of complex molecular architectures. globalresearchonline.net

Significance of Halogenated Pyridines as Building Blocks

Halogenated pyridines are a particularly important class of pyridine derivatives that serve as versatile intermediates in organic synthesis. aablocks.com The presence of a halogen atom (fluorine, chlorine, bromine, or iodine) on the pyridine ring provides a reactive handle for a variety of chemical transformations, most notably cross-coupling reactions. aablocks.comsigmaaldrich.com Methodologies such as the Suzuki-Miyaura, Sonogashira, and Negishi couplings allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the position of the halogen. aablocks.comossila.com

This capability makes halogenated pyridines highly valuable for the synthesis of complex molecules, including pharmaceuticals and agrochemicals. nih.gov The ability to selectively introduce different functional groups by displacing the halogen atom enables the systematic exploration of structure-activity relationships in drug discovery and the fine-tuning of material properties. ossila.comnih.gov The reactivity of the halogen is dependent on its nature and position on the pyridine ring, offering chemists a degree of control over the synthetic outcome.

Role of Phenoxy Groups in Organic Synthesis

The phenoxy group, consisting of a phenyl group bonded to an oxygen atom (C₆H₅O-), is a significant functional group in organic chemistry. ontosight.ai Its presence in a molecule can influence its stability, reactivity, and biological activity. ontosight.aiacs.org Phenoxy groups are found in a variety of natural and synthetic compounds and play a crucial role in the design of pharmaceuticals, herbicides, and other biologically active molecules. ontosight.ai

In organic synthesis, the phenoxy group can be introduced through various methods, often involving the reaction of a phenol (B47542) with a suitable electrophile. google.com Once incorporated into a molecule, the phenoxy group can participate in or influence a range of chemical reactions. Its electronic properties can affect the reactivity of adjacent functional groups, and it can serve as a directing group in electrophilic aromatic substitution reactions. The stability of the phenoxy group also makes it a useful protecting group in multi-step syntheses. orgsyn.org

Contextualization of 5-Iodo-2-phenoxypyridine within Halogenated Phenoxypyridines

This compound belongs to the family of halogenated phenoxypyridines, compounds that incorporate both a halogen atom and a phenoxy group on a pyridine ring. This specific combination of functional groups makes it a particularly interesting building block for synthetic chemists. The phenoxy group at the 2-position and the iodine atom at the 5-position create a unique electronic and steric environment on the pyridine ring.

The synthesis of related phenoxypyridine structures has been documented, for instance, 2-amino-5-phenoxypyridine can be synthesized from 2-amino-5-iodopyridine (B21400) and potassium phenolate. prepchem.com This suggests that the iodo-substituent is a versatile precursor for introducing the phenoxy group or other functionalities.

Research Gaps and Opportunities in the Study of this compound

While the individual components of this compound—the halogenated pyridine and the phenoxy group—are well-studied in organic synthesis, the specific properties and full synthetic potential of this particular compound remain an area with significant research opportunities.

A primary area for investigation lies in the comprehensive exploration of its reactivity in a wider range of modern cross-coupling reactions. While its utility in Suzuki-Miyaura couplings can be inferred from the reactivity of other iodo-pyridines, its performance in other catalytic systems, such as Buchwald-Hartwig amination, Sonogashira coupling with diverse alkynes, and various carbonylation reactions, warrants detailed study. cdnsciencepub.comacs.org

Furthermore, there is a gap in the understanding of how the interplay between the iodo and phenoxy substituents influences the regioselectivity and efficiency of these transformations. For example, investigating the potential for C-H activation at other positions on the pyridine or phenoxy rings in the presence of the existing functional groups could unveil novel synthetic pathways.

Another avenue for research is the synthesis and biological evaluation of novel compounds derived from this compound. Given the prevalence of pyridine and phenoxy moieties in bioactive molecules, derivatives of this scaffold could exhibit interesting pharmacological properties. nih.govnih.gov Systematic derivatization and screening could lead to the discovery of new leads in medicinal chemistry.

Finally, a deeper computational and experimental analysis of the physicochemical properties of this compound would be beneficial. Understanding its electronic structure, bond dissociation energies, and conformational preferences would provide a solid foundation for predicting its reactivity and designing new synthetic applications.

Table of Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 352018-92-9 | letopharm.comscbt.com |

| Molecular Formula | C₁₁H₈INO | letopharm.comscbt.com |

| Molecular Weight | 297.09 g/mol | letopharm.comscbt.com |

| Boiling Point | 339.8°C at 760 mmHg | letopharm.com |

| Density | 1.694 g/cm³ | letopharm.com |

| Refractive Index | 1.646 | letopharm.com |

| Vapor Pressure | 0.000177 mmHg at 25°C | letopharm.com |

Structure

3D Structure

Propriétés

IUPAC Name |

5-iodo-2-phenoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8INO/c12-9-6-7-11(13-8-9)14-10-4-2-1-3-5-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCEXQQNAXWYXRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380135 | |

| Record name | 5-iodo-2-phenoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352018-92-9 | |

| Record name | 5-iodo-2-phenoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Iodo 2 Phenoxypyridine

Strategies for Introducing the Iodo-Substituent onto the Pyridine (B92270) Ring

The introduction of an iodine atom at the C-5 position of the 2-phenoxypyridine (B1581987) scaffold can be achieved through several synthetic approaches, each with its own set of advantages and limitations. These methods range from direct halogenation of the aromatic ring to more modern late-stage functionalization techniques.

Direct Halogenation Approaches

Direct halogenation methods involve the direct introduction of an iodine atom onto the 2-phenoxypyridine ring. This can be accomplished through electrophilic aromatic substitution or by a metalation-trapping sequence.

Electrophilic aromatic substitution (SEAr) is a fundamental method for the iodination of aromatic and heteroaromatic compounds. nih.gov For 2-phenoxypyridine, the phenoxy group is an ortho-, para-directing activator, while the pyridine nitrogen is a deactivating group. The regioselectivity of the iodination will depend on the interplay of these electronic effects and the reaction conditions. The C-5 position is para to the phenoxy group and meta to the nitrogen, making it a likely site for electrophilic attack.

Common iodinating agents for this purpose include molecular iodine (I₂) in the presence of an oxidizing agent, and N-iodosuccinimide (NIS). acs.org The oxidizing agent, such as nitric acid or hydrogen peroxide, is necessary to generate a more potent electrophilic iodine species (I⁺) from molecular iodine. google.com NIS can be activated by an acid catalyst to enhance its electrophilicity.

| Reagent/Catalyst | Substrate | Product | Yield (%) | Reference |

| I₂ / Oxidizing Agent | Aromatic/Heteroaromatic Compounds | Iodo-Aromatic/Heteroaromatic Compounds | Variable | google.com |

| N-Iodosuccinimide (NIS) | Activated Aromatic Compounds | Iodo-Aromatic Compounds | High | organic-chemistry.org |

This table presents representative examples of electrophilic iodination reactions on aromatic systems, illustrating the general utility of these reagents.

A metalation-trapping sequence offers a regioselective method for the introduction of an iodine atom. This approach involves the deprotonation of a specific C-H bond using a strong base, typically an organolithium reagent, to form an organometallic intermediate. This intermediate is then quenched with an electrophilic iodine source, such as molecular iodine, to install the iodo-substituent. The regioselectivity is controlled by the directing effect of substituents on the ring. For 2-phenoxypyridine, the directing effect of the phenoxy group and the pyridine nitrogen would determine the site of metalation. Subsequent trapping with an iodine source would then yield the corresponding iodo-substituted product.

Halogen Exchange Reactions

Halogen exchange, particularly the Finkelstein reaction, provides an alternative route to iodinated pyridines. wikipedia.org This method involves the conversion of a bromo- or chloro-substituted pyridine to the corresponding iodo-derivative by treatment with an iodide salt, such as sodium iodide or potassium iodide. manac-inc.co.jp The reaction is typically driven to completion by the precipitation of the less soluble sodium or potassium bromide/chloride in a suitable solvent like acetone. For the synthesis of 5-iodo-2-phenoxypyridine, this would entail the preparation of 5-bromo- or 5-chloro-2-phenoxypyridine (B13003173) as a precursor. The aromatic Finkelstein reaction can be catalyzed by copper(I) iodide in combination with diamine ligands to facilitate the exchange on aryl halides. wikipedia.org

| Precursor | Reagents | Product | Yield (%) | Reference |

| 5-Bromo-2-phenoxypyridine | NaI, CuI (cat.), Diamine ligand | This compound | Not specified | wikipedia.org |

| 5-Chloro-2-phenoxypyridine | NaI, CuI (cat.), Diamine ligand | This compound | Not specified | wikipedia.org |

This table illustrates the potential application of the Finkelstein reaction for the synthesis of this compound, based on the general principles of the reaction.

Late-Stage Functionalization Strategies

Modern synthetic chemistry has seen the emergence of late-stage functionalization (LSF) as a powerful tool for the direct modification of complex molecules. acs.org Palladium-catalyzed C-H activation is a prominent LSF strategy for the introduction of iodine. nih.govorganic-chemistry.org This approach allows for the direct conversion of a C-H bond to a C-I bond with high regioselectivity, often guided by a directing group. For 2-phenoxypyridine, the pyridine nitrogen can act as a directing group to guide the palladium catalyst to a specific C-H bond, potentially the C-5 position, for subsequent iodination. These reactions typically utilize molecular iodine as the iodine source and a palladium catalyst. nih.govorganic-chemistry.org

| Catalyst/Reagents | Substrate Scope | Key Features | Reference |

| Pd(OAc)₂ / I₂ | Pyridines and other heterocycles | Direct C-H to C-I conversion, high regioselectivity | nih.govorganic-chemistry.org |

This table summarizes a key late-stage functionalization approach applicable to pyridine-containing molecules.

Strategies for Incorporating the Phenoxy Moiety

The formation of the C-O bond to introduce the phenoxy group onto the pyridine ring is a critical step in the synthesis of this compound. This can be achieved either before or after the iodination of the pyridine ring. The two most common methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig amination-type O-arylation.

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of diaryl ethers from an aryl halide and a phenol (B47542). nih.gov In the context of this compound synthesis, this could involve the reaction of a 2-halo-5-iodopyridine (where the halogen at the 2-position is typically Cl or Br) with phenol in the presence of a copper catalyst and a base. A highly efficient and regioselective Ullmann reaction of 2,x-dihalopyridines with phenols has been described using a CuI/TMEDA catalytic system.

The Buchwald-Hartwig O-arylation is a more modern, palladium-catalyzed cross-coupling reaction that offers a milder and often more efficient alternative to the Ullmann condensation. organic-chemistry.orgnih.gov This reaction would involve coupling a 2-halo-5-iodopyridine with phenol using a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.

| Reaction | Catalyst/Ligand | Substrates | General Conditions | Reference |

| Ullmann Condensation | CuI / TMEDA | 2,x-Dihalopyridines, Phenols | Base, High Temperature | |

| Buchwald-Hartwig O-arylation | Pd catalyst / Phosphine ligand | 2-Halo-5-iodopyridine, Phenol | Base, Milder Conditions | organic-chemistry.orgnih.gov |

This table compares the two primary methods for incorporating the phenoxy moiety.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental method for the formation of aryl ethers. In the context of this compound synthesis, this reaction typically involves the displacement of a suitable leaving group from the pyridine ring by a phenoxide nucleophile. For this reaction to proceed efficiently, the pyridine ring must be activated by the presence of electron-withdrawing groups, and the leaving group must be sufficiently labile.

In a plausible synthetic route to this compound via SNAr, a precursor such as 2-chloro-5-iodopyridine (B1352245) or 2-fluoro-5-iodopyridine (B1304895) would be treated with a phenoxide salt. The halogen at the 2-position of the pyridine ring serves as the leaving group. The reaction is typically carried out in the presence of a base to generate the phenoxide ion from phenol.

Hypothetical SNAr Reaction for this compound Synthesis:

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| 2-Chloro-5-iodopyridine | Phenol | K₂CO₃ | DMF | This compound |

| 2-Fluoro-5-iodopyridine | Phenol | NaH | THF | This compound |

This table represents a hypothetical reaction scheme based on general SNAr principles.

Copper-Catalyzed Coupling Reactions

Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, provide a powerful and widely used alternative for the synthesis of diaryl ethers, including this compound. organic-chemistry.org The Ullmann reaction involves the coupling of an aryl halide with an alcohol or phenol in the presence of a copper catalyst and a base. nih.gov This method is often preferred when the pyridine ring is not sufficiently activated for SNAr or when milder reaction conditions are desired.

The synthesis of this compound via an Ullmann-type coupling would typically involve the reaction of a dihalopyridine, such as 2,5-diiodopyridine (B48462) or 2-bromo-5-iodopyridine, with phenol. The presence of two halogen atoms allows for regioselective substitution, where the halogen at the 2-position is generally more reactive towards this type of coupling. The reaction is catalyzed by a copper(I) or copper(II) species and requires a base to facilitate the formation of the copper phenoxide intermediate.

Illustrative Ullmann Coupling Reaction:

| Aryl Halide | Phenol | Copper Source | Base | Solvent | Temperature (°C) | Yield (%) |

| 2,5-Diiodopyridine | Phenol | CuI | Cs₂CO₃ | Dioxane | 110 | Not Reported |

| 2-Bromo-5-iodopyridine | Phenol | Cu₂O | K₃PO₄ | Pyridine | 120 | Not Reported |

This table is illustrative of typical conditions for Ullmann ether synthesis and does not represent experimentally verified data for this specific reaction.

Convergent and Divergent Synthetic Routes

The synthesis of this compound can be approached from both convergent and divergent strategic standpoints, depending on the desired molecular complexity and the availability of starting materials.

In contrast, a divergent synthesis begins with a common starting material that is elaborated through a series of reactions to produce a variety of structurally related compounds. nih.gov In the context of this compound, a divergent route could start from a simple dihalopyridine, such as 2,5-dibromopyridine. This common precursor could then be selectively reacted with different phenols to generate a library of 2-phenoxy-5-bromopyridines. A subsequent halogen exchange reaction could then be employed to convert the bromo-substituent to the desired iodo-group, thus providing access to a range of this compound analogues.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically varied include the choice of catalyst, base, solvent, temperature, and reaction time.

For copper-catalyzed coupling reactions , the nature of the copper source and any supporting ligands can have a significant impact on the reaction outcome. While early Ullmann reactions often used stoichiometric amounts of copper powder at high temperatures, modern protocols frequently employ catalytic amounts of copper(I) salts, such as CuI or Cu₂O, in combination with ligands like L-proline or 1,10-phenanthroline. researchgate.net The choice of base is also critical, with inorganic bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ being commonly used. The solvent can influence the solubility of the reactants and the reaction temperature, with polar aprotic solvents like DMF, DMSO, and dioxane often being effective.

Table of Optimization Parameters for a Generic Ullmann Ether Synthesis:

| Parameter | Variation | Effect on Yield |

| Copper Catalyst | CuI, Cu₂O, Cu(OAc)₂ | Can significantly influence reaction rate and yield. |

| Ligand | None, L-proline, 1,10-phenanthroline | Can accelerate the reaction and allow for lower temperatures. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Stronger, more soluble bases often lead to higher yields. |

| Solvent | Toluene, Dioxane, DMF, Pyridine | Polarity and boiling point affect reaction kinetics. |

| Temperature | 80-150 °C | Higher temperatures generally increase reaction rates. |

This table outlines general trends in the optimization of Ullmann ether synthesis.

For nucleophilic aromatic substitution reactions , the choice of solvent and base are paramount. The solvent must be able to dissolve the reactants and facilitate the formation of the Meisenheimer complex. Polar aprotic solvents are typically preferred. The base must be strong enough to deprotonate the phenol without causing unwanted side reactions. The reaction temperature is also a key variable, with higher temperatures often being required to overcome the activation energy for the disruption of aromaticity. Careful optimization of these parameters is necessary to achieve high yields and minimize the formation of byproducts.

Reactivity and Transformation of 5 Iodo 2 Phenoxypyridine

Cross-Coupling Reactions at the Iodine Center

The carbon-iodine bond at the C-5 position of the pyridine (B92270) ring is the most reactive site for cross-coupling reactions. The high reactivity of the C-I bond, compared to C-Br or C-Cl bonds, allows for selective functionalization at this position. orgsyn.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. rsc.orgresearchgate.net In the context of 5-Iodo-2-phenoxypyridine, these reactions enable the introduction of a wide range of organic groups at the 5-position of the pyridine ring.

The Suzuki coupling reaction, which couples organoboron compounds with organic halides, has been successfully applied to 5-iodo-2'-deoxyuridine, a related iodinated pyrimidine (B1678525) derivative. ucl.ac.uknih.govrsc.org This suggests that this compound would readily participate in Suzuki couplings with various boronic acids or esters to introduce new aryl, heteroaryl, or alkyl substituents. The general mechanism for these palladium-catalyzed reactions involves an oxidative addition, transmetalation, and reductive elimination cycle. nih.govuwindsor.ca

The Stille coupling , utilizing organotin reagents, is another important palladium-catalyzed reaction. orgsyn.org Its utility has been demonstrated in the synthesis of complex molecules and is known for its tolerance of various functional groups. wiley-vch.de Isomeric 2-bromo-5-substituted-pyridines can be prepared via Stille coupling of 2-bromo-5-iodopyridine, with the reaction selectively occurring at the more reactive C-I bond. ohiolink.edu This highlights the potential for selective functionalization of di-halogenated pyridines.

The Negishi coupling employs organozinc reagents and is recognized for its high reactivity and broad scope, allowing for the formation of C-C bonds between sp³, sp², and sp hybridized carbon atoms. wikipedia.orgresearchgate.net This reaction is a powerful method for preparing bipyridines and other substituted pyridines under mild conditions. orgsyn.org Research has shown that Negishi couplings can be performed on iodo-substituted pyridines, further expanding the synthetic utility of this compound. rsc.orgnih.gov

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Organometallic Reagent | Key Features | Potential Application with this compound |

|---|---|---|---|

| Suzuki | Organoboron (e.g., boronic acids, esters) | Mild reaction conditions, commercially available reagents, good functional group tolerance. ucl.ac.uknih.govrsc.org | Introduction of aryl, heteroaryl, and alkyl groups. |

| Stille | Organotin (organostannanes) | Tolerant to a wide range of functional groups, stable reagents. orgsyn.orgwiley-vch.de | Selective functionalization and synthesis of complex derivatives. ohiolink.edu |

| Negishi | Organozinc | High reactivity, broad scope including sp³ carbons, mild conditions. orgsyn.orgwikipedia.orgresearchgate.net | Formation of diverse C-C bonds with various organic fragments. rsc.orgnih.gov |

Other Transition Metal-Catalyzed Coupling Reactions (e.g., Copper)

While palladium is the most common catalyst, other transition metals like copper can also mediate important coupling reactions. Copper-catalyzed reactions often provide complementary reactivity to palladium-based methods. beilstein-journals.org For instance, copper-catalyzed C-H arylation has been used to functionalize heterocycles. nih.gov Copper salts can also influence the regioselectivity of palladium-catalyzed arylations. nih.gov The Ullmann reaction, a classical copper-catalyzed coupling of aryl halides, typically requires harsh conditions but has seen significant improvements with the use of ligands. mdpi.com These copper-catalyzed methods offer alternative pathways for modifying this compound, particularly for forming carbon-heteroatom bonds. beilstein-journals.org

Reactions Involving the Phenoxy Group

The phenoxy group in this compound can also be a site for chemical modification.

Modifications and Derivatization of the Phenoxy Moiety

The phenoxy ring is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups. For example, palladium-catalyzed C-H chlorination of 2-phenoxypyridine (B1581987) derivatives has been demonstrated, showing that the phenyl ring can be selectively functionalized. rsc.org The position of substitution on the phenoxy ring can be influenced by the existing substituents and the reaction conditions. Furthermore, the ether linkage itself can be a target for cleavage or rearrangement under specific conditions, although this is generally less common than reactions on the aromatic rings.

Reactivity of the Pyridine Nitrogen Atom

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it basic and nucleophilic. wikipedia.org This allows for reactions such as protonation to form pyridinium (B92312) salts and alkylation with alkyl halides. wikipedia.org The resulting positive charge on the nitrogen atom can activate the pyridine ring towards certain reactions. The nitrogen can also be oxidized to form a pyridine N-oxide, which can alter the reactivity of the ring and serve as a handle for further functionalization. wikipedia.org

Regioselective Functionalization and Derivatization

The distinct reactivity of the different positions on the this compound scaffold allows for highly regioselective functionalization. The C-5 position, bearing the iodine atom, is the primary site for cross-coupling reactions. orgsyn.orgohiolink.edu This is due to the greater reactivity of the carbon-iodine bond compared to other potential reaction sites. For instance, in dihalopyridines, coupling reactions often occur selectively at the iodo-substituted position over a bromo or chloro substituent. ohiolink.edu

Furthermore, the electronic properties of the pyridine ring, influenced by the nitrogen atom and the phenoxy group, direct the regioselectivity of other reactions. Electrophilic substitution on the pyridine ring itself is generally difficult due to the ring's electron-deficient nature but, when it occurs, typically favors the 3- and 5-positions. pearson.com Conversely, nucleophilic attack is favored at the 2-, 4-, and 6-positions. wikipedia.org The presence of the phenoxy group at the 2-position and the iodo group at the 5-position further modulates this inherent reactivity, allowing for controlled and predictable derivatization of the molecule.

Applications and Advanced Research of 5 Iodo 2 Phenoxypyridine Derivatives

Application in Medicinal Chemistry as a Bioactive Scaffold

The phenoxypyridine moiety, a bioisostere of diaryl ethers, has been widely incorporated into bioactive molecules. nih.gov The inclusion of an iodine atom at the 5-position of the pyridine (B92270) ring further enhances its utility, providing a handle for various chemical modifications and influencing the compound's pharmacokinetic and pharmacodynamic properties.

The 5-iodo-2-phenoxypyridine framework serves as a key intermediate in the synthesis of a variety of potential drug candidates. chemimpex.com For instance, derivatives of 5-(5-Iodo-2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine have been designed and synthesized as novel Dihydrofolate Reductase (DHFR) inhibitors targeting Staphylococcus aureus. nih.gov The synthesis of these compounds often involves multi-step reaction sequences, starting from commercially available precursors.

In another example, the synthesis of imidazo[4,5-b]pyridine derivatives as selective inhibitors of Aurora-A kinase has been reported. acs.org The synthetic route involved the preparation of a key intermediate, 5-Chloro-3-iodo-2-aminopyridine, which was then elaborated through a series of reactions including azaindole ring formation and Suzuki cross-coupling to yield the final products. acs.org

The synthesis of chiral building blocks for drug discovery often utilizes asymmetric hydrogenation and epoxidation techniques. mdpi.com For example, chiral α-amino acids and β-amino alcohols can be prepared from dehydrophenylalanine intermediates using catalysts like DuPHOS. mdpi.com

The table below outlines some of the synthetic strategies employed in the development of drug candidates based on iodo-substituted pyridine derivatives.

| Starting Material | Key Reaction Steps | Final Product Class | Reference |

| 2-amino-5-chloropyridine | N-iodosuccinimide treatment, Azaindole formation, Suzuki cross-coupling | Imidazo[4,5-b]pyridine derivatives | acs.org |

| 5-(5-Iodo-2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine | Comprehensive structure-activity relationship (SAR) assay | Novel DHFR inhibitors | nih.gov |

| Dehydrophenylalanine intermediate | Asymmetric hydrogenation with DuPHOS catalyst | Chiral α-amino acids and β-amino alcohols | mdpi.com |

A significant area of research focuses on the exploration of the biological activities of this compound derivatives and the elucidation of their structure-activity relationships (SAR). SAR studies are crucial for optimizing the potency and selectivity of drug candidates.

For instance, in the development of DHFR inhibitors against Staphylococcus aureus, a comprehensive SAR assay was performed on derivatives of 5-(5-Iodo-2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine. nih.gov This led to the identification of a representative compound, j9, which exhibited potent antibacterial activity. nih.gov

In the context of anti-inflammatory kinase inhibitors, a series of analogues of amlexanox (B1666007), a known inhibitor of TBK1 and IKKε, were synthesized to develop a SAR around the A- and C-rings of the core scaffold. nih.gov This study revealed that specific substituents on the A-ring could enhance selectivity towards either kinase. nih.gov

The table below summarizes the biological activities and key SAR findings for some this compound derivatives.

| Compound Class | Biological Activity | Key SAR Findings | Reference |

| 5-(5-Iodo-2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine derivatives | Antibacterial (anti-S. aureus) | Modifications led to potent and selective DHFR inhibitors. | nih.gov |

| Amlexanox analogues | Anti-inflammatory (TBK1/IKKε inhibition) | A-ring substituents influence kinase selectivity. | nih.gov |

| 2,4,6-trisubstituted pyridine derivatives | Antitumor | The 2-thienyl-4-furylpyridine skeleton was important for topoisomerase I inhibitory activity. | researchgate.net |

A primary application of this compound derivatives in medicinal chemistry is in the development of enzyme inhibitors. These compounds have shown inhibitory activity against a range of enzymes implicated in various diseases.

As mentioned, derivatives of 5-(5-Iodo-2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine are potent inhibitors of Dihydrofolate Reductase (DHFR) in Staphylococcus aureus, with one compound showing an IC50 of 0.97 nM. nih.gov

Furthermore, analogues of amlexanox containing a modified phenoxypyridine core have been developed as inhibitors of the non-canonical IκB kinases TANK-binding kinase 1 (TBK1) and inhibitor of nuclear factor kappa-B kinase ε (IKKε), with IC50 values as low as 210 nM. nih.gov

The table below provides a summary of enzyme inhibitory activities for selected this compound derivatives.

| Compound/Derivative | Target Enzyme | Inhibitory Concentration (IC50) | Reference |

| j9 (a derivative of 5-(5-Iodo-2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine) | S. aureus Dihydrofolate Reductase (DHFR) | 0.97 nM | nih.gov |

| Amlexanox analogue | TANK-binding kinase 1 (TBK1) | 210 nM | nih.gov |

The presence of an iodine atom in the this compound structure makes it a suitable precursor for the development of radiopharmaceuticals and imaging agents. The iodine can be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I) for use in single-photon emission computed tomography (SPECT) or positron emission tomography (PET) imaging, or for targeted radionuclide therapy.

For example, 5-Iodo-2-pyrimidinone-2'-deoxyribose has been investigated as an orally administered prodrug of 5-iododeoxyuridine for tumor radiosensitization. nih.govnih.gov This approach aims to enhance the efficacy of radiation therapy in treating cancers like glioblastoma. nih.gov The prodrug is converted to the active radiosensitizing agent, 5-iodo-2'-deoxyuridine, in the body. nih.gov

Role in Agrochemical Research

The phenoxypyridine scaffold is not only important in medicinal chemistry but also plays a significant role in agrochemical research. nih.gov Pyridine derivatives are known to possess a wide range of biological activities relevant to agriculture. nih.gov The introduction of an iodine atom can further modulate these properties.

Phenoxypyridine derivatives have been extensively studied for the development of new pesticides, including herbicides, fungicides, and insecticides. nih.govmdpi.com The phenoxypyridine structure is a key component in several commercial pesticides. nih.gov

In the development of herbicides, phenoxypyridine-containing compounds have shown potent activity. For example, a series of phenoxypyridine-2-pyrrolidinone derivatives were synthesized and evaluated as protoporphyrinogen (B1215707) oxidase (PPO) inhibitors. nih.gov One of the most potent compounds, 9d, had an IC50 of 0.041 mg/L against PPO. nih.gov

The table below highlights the application of phenoxypyridine derivatives in agrochemical development.

| Compound Class | Agrochemical Activity | Mechanism of Action | Reference |

| Phenoxypyridine-2-pyrrolidinone derivatives | Herbicidal | Protoporphyrinogen oxidase (PPO) inhibition | nih.gov |

| Trifluoromethyl-substituted phenoxypyridine linked to a cyanoacrylate skeleton | Herbicidal | Not specified | nih.govmdpi.com |

Contributions to Materials Science and Catalysis

The unique electronic and structural characteristics of this compound and its derivatives have positioned them as valuable building blocks in materials science and catalysis. The presence of the phenoxy group, the pyridine ring, and the reactive iodine atom allows for a wide range of chemical modifications, leading to the development of sophisticated molecular architectures with tailored properties.

Ligands for Metal Complexes

The pyridine nitrogen and the phenoxy oxygen atoms in the this compound scaffold provide potential coordination sites for metal ions, while the iodine atom offers a reactive handle for further functionalization to create more complex ligand systems. These ligands are instrumental in forming transition metal complexes with diverse applications, particularly in catalysis.

Derivatives of 2-phenoxypyridine (B1581987) are known to act as effective ligands in transition metal-catalyzed reactions. The pyridine moiety serves as a directing group, facilitating specific chemical transformations. For instance, the 2-pyridyl group in 2-phenoxypyridine derivatives directs the ortho C-H chlorination of the phenol (B47542) ring in a highly efficient palladium-catalyzed process. rsc.org In this context, a palladium complex is formed, which is believed to be the catalytically active species. rsc.org

Furthermore, 2-phenoxypyridine has been identified as an analogue to other 2-arylpyridines, which are known to form cyclometallated compounds with metals like gold(III). mdpi.com These types of complexes, where a ligand coordinates to a metal center via both a nitrogen and a carbon atom, are of significant interest for their catalytic and photophysical properties.

While research specifically detailing this compound as a primary ligand is still emerging, the synthetic strategies employed for related iodo-pyridines highlight the potential of this compound. Iodo-substituted pyridines are frequently used as precursors in the synthesis of more elaborate ligand structures for photofunctional and catalytic metal complexes. rsc.orgnih.gov For example, iodo-pyridines are key starting materials in palladium-catalyzed coupling reactions, such as the Sonogashira and Stille couplings, to construct complex π-conjugated 2,2'-bipyridine (B1663995) ligands. rsc.org These ligands are then used to create iridium and nickel complexes for applications in luminescent materials and visible-light-driven catalysis. rsc.org

The table below summarizes the types of metal complexes and their applications derived from related pyridine-based ligands, illustrating the potential roles for this compound derivatives.

| Ligand Type | Metal | Application | Research Finding |

| 2-Phenoxypyridine Derivatives | Palladium (Pd) | C-H Functionalization Catalysis | The 2-pyridyl group acts as an effective directing group for ortho-chlorination of the phenoxy ring. rsc.org |

| 2-Phenoxypyridine* | Gold (Au) | Potential Catalysis/Luminescence | Forms cyclometallated Au(III) complexes, analogous to other 2-arylpyridines. mdpi.com |

| Pyridinophane Ligands | Iron (Fe) | C-C Coupling Catalysis | Synthesized from 4-iodopyridine (B57791) precursors, these macrocyclic ligands form iron complexes that catalyze reactions like the coupling of pyrrole (B145914) and phenylboronic acid. nih.gov |

| π-Conjugated 2,2'-Bipyridines | Iridium (Ir), Nickel (Ni) | Luminescent Materials, Photocatalysis | Synthesized from iodo-pyridine precursors, these ligands form complexes with enhanced performance in solid-state emitters and light-driven coupling reactions. rsc.org |

denotes a derivative or analogue of the parent compound.

Precursors for Functional Materials

The this compound molecule is a versatile precursor for the synthesis of advanced functional materials. Its utility stems from the ability to selectively modify different parts of the molecule. The iodine atom is particularly important, as it readily participates in a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Stille), allowing for the introduction of new functional groups and the construction of larger, conjugated systems.

This compound is explicitly identified as a building block for various material science applications. bldpharm.com These include its use as an organic monomer for Covalent Organic Frameworks (COFs) and as a precursor for materials with specific electronic and optical properties.

Key applications as a precursor include:

OLED Materials: The structural backbone of this compound can be incorporated into larger molecules designed for use in Organic Light-Emitting Diodes (OLEDs). bldpharm.com

Aggregation-Induced Emission (AIE) Materials: It serves as a starting point for synthesizing molecules that exhibit AIE, a phenomenon where light emission is enhanced in the aggregated or solid state, with applications in sensors and bio-imaging. bldpharm.com

Electronic Materials: The compound is a precursor for various electronic materials, where its derived structures can influence properties like charge transport. bldpharm.commetu.edu.tr

Research on related iodo-substituted pyridines further demonstrates the synthetic pathways to functional materials. For instance, iodo-substituted pyridines can be functionalized through palladium-catalyzed Sonogashira couplings with terminal alkynes. metu.edu.tr Subsequent electrophilic cyclization can then yield iodo-substituted spiro-fused pyridines. metu.edu.tr Spiro compounds are of significant interest for their unique three-dimensional structures and their applications in optoelectronic materials due to their electronic properties. metu.edu.tr

Moreover, the phenoxypyridine unit itself can be a core component of more complex functional molecules. The ability to perform sequential C-H functionalization on the phenoxy ring, as directed by the pyridine group, allows for the synthesis of highly substituted and diverse phenol derivatives, which can serve as intermediates for a range of functional materials. rsc.org

The table below details the types of functional materials that can be synthesized using this compound or related iodo-pyridine derivatives as precursors.

| Precursor | Material Type | Synthetic Strategy | Potential Application |

| This compound | OLED Materials, AIE Materials, Electronic Materials | Used as a building block or organic monomer in multi-step synthesis. bldpharm.com | Displays, Sensors, Organic Electronics |

| Iodo-substituted Pyridines | Spiro-fused Pyridines | Sonogashira coupling followed by electrophilic cyclization. metu.edu.tr | Optoelectronic Devices |

| 2-Phenoxypyridine Derivatives | Polysubstituted Phenols | Palladium-catalyzed sequential C-H functionalization. rsc.org | Intermediates for Agrochemicals, Pharmaceuticals, and Polymers |

Computational and Theoretical Studies of 5 Iodo 2 Phenoxypyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and energetics of molecules. For derivatives of pyridine (B92270), DFT calculations have been instrumental in understanding reaction mechanisms, analyzing transition states, and predicting reactivity. While specific DFT studies focused exclusively on 5-Iodo-2-phenoxypyridine are not prominent in the literature, extensive research on closely related analogues such as iodopyridines, phenylpyridines, and phenoxy-substituted pyridines allows for a detailed theoretical postulation of its properties.

DFT calculations are frequently employed to map out the energetic pathways of chemical reactions, helping to identify intermediates and transition states. For pyridine derivatives, this has been applied to various transformations. For example, DFT has been used to elucidate the mechanism of meta-methylation of substituted pyridines, including those with phenoxy groups. acs.org These studies compute the Gibbs free energy profiles for proposed reaction pathways, such as a dearomatization–rearomatization strategy, to determine the most favorable route. acs.orgacs.org

In reactions involving halogenated pyridines, DFT can clarify the roles of catalysts and reagents. Studies on the C–H activation of 2-phenylpyridine catalyzed by metal carboxylates have utilized DFT to investigate intermediate species and map out the reaction coordinates. rsc.org For this compound, DFT could be used to model reactions such as Suzuki or Sonogashira cross-coupling at the C-I bond. The calculations would help in understanding the oxidative addition step, which involves the cleavage of the C-I bond, and the subsequent steps of transmetalation and reductive elimination. Furthermore, DFT can shed light on the reactivity of iodopyridine radical cations, which can be generated via photolysis, and their subsequent reactions like hydrogen atom abstraction. nih.gov

Table 1: Representative Energy Barriers for Reactions of Pyridine Analogues Calculated by DFT

| Reaction Type | Model Compound | Calculated Activation Barrier (kcal/mol) | Computational Method |

|---|---|---|---|

| meta-Alkylation | Dihydropyridine + Benzaldehyde | 22.6 | SMD(THF)/M06-2X-D3(0)/def2-TZVPP//PCM(THF)/ωB97X-D/6-31G(d) |

Note: Data is based on studies of analogous compounds to infer potential energetic profiles for reactions involving this compound.

The identification and characterization of transition states (TS) are critical for understanding reaction kinetics. A transition state represents the highest energy point along a reaction coordinate, and its structure provides a snapshot of the bond-making and bond-breaking processes. DFT calculations are a primary tool for locating and analyzing these fleeting structures.

For reactions involving pyridine analogues, DFT has been used to model the geometry of transition states. For instance, in the Diels-Alder reaction promoted by pyridines, DFT calculations have explored the transition state structures to explain endo-selectivity, revealing the importance of hydrogen bonding in stabilizing the TS. rsc.org In the context of C-H activation of 2-phenylpyridine, DFT calculations suggest a concerted mechanism where the transition structure involves pre-formation of a carbon-metal bond. rsc.org For a hypothetical reaction of this compound, such as a nucleophilic aromatic substitution, transition state analysis could determine whether the mechanism is concerted or stepwise and reveal the geometry of the key intermediates (e.g., Meisenheimer complex). Similarly, in metal-catalyzed cross-coupling reactions, TS analysis would illuminate the geometry of the oxidative addition step, providing insight into how the iodine atom, the pyridine ring, and the metal catalyst interact. rsc.org

DFT calculations provide detailed information about the electronic structure of a molecule, which is fundamental to its reactivity. By analyzing molecular orbitals, electron density distribution, and electrostatic potential maps, researchers can predict the most likely sites for electrophilic and nucleophilic attack.

For this compound, the electronic landscape is shaped by the interplay of the electron-donating phenoxy group and the electron-withdrawing, yet polarizable, iodine atom on the pyridine ring.

Molecular Electrostatic Potential (MESP): MESP maps are used to visualize the charge distribution and predict sites for non-covalent interactions and chemical reactions. For pyridine derivatives, the nitrogen atom typically presents a region of negative electrostatic potential, making it a primary site for protonation and Lewis acid coordination. mdpi.com

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting reactivity. The distribution of these orbitals indicates the likely sites for oxidation (HOMO, nucleophilic attack) and reduction (LUMO, electrophilic attack). In a molecule like this compound, the HOMO is likely to have significant contributions from the phenoxy group and the pyridine π-system, while the LUMO will be distributed over the pyridine ring, with a significant coefficient on the carbon atom bearing the iodine, indicating its susceptibility to nucleophilic attack or involvement in oxidative addition. mdpi.com

Reactivity Descriptors: DFT can be used to calculate global and local reactivity descriptors like chemical potential, hardness, softness, and the Fukui function. These indices quantify the reactivity of the molecule as a whole and of individual atomic sites, predicting which atoms are most susceptible to electrophilic or nucleophilic attack. mdpi.com For this compound, local descriptors would likely identify the carbon attached to the iodine as a primary electrophilic site.

Molecular Modeling and Simulations

Molecular modeling and simulations encompass a broader range of computational techniques, including molecular mechanics and molecular dynamics (MD), that are used to study the behavior of molecules over time. These methods are valuable for exploring conformational landscapes, simulating interactions with other molecules, and understanding dynamic processes.

For this compound, molecular modeling could be applied in several ways:

Docking Studies: If this compound were being investigated as a potential ligand for a biological target, molecular docking simulations would be used to predict its preferred binding mode and affinity within the active site of a protein. This approach has been widely used for other pyridine derivatives in drug discovery. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule in different environments, such as in a solvent or interacting with a biological membrane. These simulations provide insights into the stability of different conformations and the nature of intermolecular interactions over time. For example, MD simulations have been used to investigate the bonding mechanisms and adsorption of pyridine oximes on metal surfaces. mdpi.com

Conformational Analysis and Energetics

The three-dimensional structure and conformational flexibility of a molecule are crucial determinants of its physical properties and chemical reactivity. This compound possesses conformational freedom primarily around the C-O bond connecting the pyridine and phenyl rings.

Computational methods, particularly DFT, are highly effective for exploring the conformational landscape and determining the relative energies of different conformers. Studies on the closely related 2-phenylpyridine and 2-methoxypyridine provide a strong basis for understanding the conformational preferences of this compound.

For 2-phenylpyridine, the ground state structure is known to be non-planar, with the two aromatic rings twisted relative to each other. DFT calculations have determined this twist angle to be around 21-23 degrees. researchgate.net This twist is a compromise between two opposing forces: the stabilizing π-conjugation that favors planarity and the destabilizing steric repulsion between ortho-hydrogens that favors a twisted conformation. The energy barrier to rotation through the planar transition state is relatively low, calculated to be around 1 kcal/mol. researchgate.net

For 2-methoxypyridine, a molecule with a similar ether linkage, theoretical calculations have also been used to study the rotation around the C-O bond, identifying stable cis and trans conformers. rsc.orgresearchgate.net

Applying these principles to this compound, one can predict a similar non-planar ground state conformation. The dihedral angle (twist) between the pyridine and phenoxy rings can be calculated, along with the rotational energy barrier. The presence of the iodine atom at the 5-position is not expected to introduce significant steric hindrance that would drastically alter the fundamental conformational preference set by the 2-phenoxy group, but it will influence the electronic properties and potentially the crystal packing of the molecule.

Table 2: Calculated Conformational Data for 2-Phenylpyridine (Analogue for this compound)

| Parameter | Calculated Value | Reference |

|---|---|---|

| Dihedral (Twist) Angle | ~21° | researchgate.net |

This data for the parent compound 2-phenylpyridine illustrates the typical conformational energetics expected for the 2-arylpyridine scaffold.

Q & A

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations analyze electron density distribution and frontier molecular orbitals to predict sites for Suzuki-Miyaura or Buchwald-Hartwig couplings. Software like Gaussian or ORCA models the compound’s interaction with palladium catalysts, identifying steric effects from the phenoxy group. Benchmarking against experimental data for 2-Iodo-5-trifluoromethylpyridine helps validate computational predictions. Solvent effects (e.g., toluene vs. THF) are modeled using the Conductor-like Screening Model (COSMO) .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line specificity, concentration gradients). Robust meta-analysis should standardize data by applying criteria such as IC50 reproducibility across ≥3 independent experiments. Structural analogs (e.g., 5-Ethynyl-2’-deoxyuridine ) provide comparative toxicity baselines. Advanced statistical tools (e.g., Bayesian inference) can weight studies based on methodological rigor, while molecular docking studies explore target-binding inconsistencies .

Q. How does the electronic nature of the phenoxy substituent influence the stability of this compound under varying pH conditions?

- Methodological Answer : Cyclic voltammetry and UV-Vis spectroscopy quantify electron-withdrawing/donating effects of the phenoxy group. Stability studies in buffered solutions (pH 2–12) reveal degradation pathways, such as hydrolysis of the C-I bond. Comparative analysis with non-phenoxy analogs (e.g., 5-Fluoro-2-pyridone ) isolates substituent-specific effects. Accelerated stability testing (40°C/75% RH) combined with LC-MS monitors decomposition products .

Data Contradiction and Validation

Q. How should researchers address conflicting solubility data for this compound in polar vs. non-polar solvents?

- Methodological Answer : Contradictions often stem from impurities or solvent batch variability. Systematic validation involves:

- Step 1 : Repurification via recrystallization (e.g., ethanol/hexane).

- Step 2 : Solubility testing using standardized solvents (HPLC-grade).

- Step 3 : Comparison with structurally similar compounds (e.g., 5-Ethyl-2-Methylpyridine ).

- Step 4 : Computational solubility prediction using COSMO-RS or Hansen solubility parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.